N-(4'-chloro-4-biphenylyl)-2-furamide
Description
N-(4'-Chloro-4-biphenylyl)-2-furamide is a synthetic organic compound characterized by a biphenyl backbone substituted with a chlorine atom at the 4' position and a 2-furamide moiety. This structure combines aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and materials science. For instance, derivatives like NMDPEF (a melatonin-related 2-furamide) exhibit quinone oxidoreductase 2 (QR2) inhibition, suggesting similar therapeutic pathways for this compound .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19-17(20)16-2-1-11-21-16/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJPIIRGTXKCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-chloro-4-biphenylyl)-2-furamide typically involves the reaction of 4-chloro-4-biphenylamine with 2-furoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4’-chloro-4-biphenylyl)-2-furamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N-(4’-chloro-4-biphenylyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom in the biphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction could produce biphenyl amines.
Scientific Research Applications
N-(4’-chloro-4-biphenylyl)-2-furamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4’-chloro-4-biphenylyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
NMDPEF (N-[2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide)
- Activity : NMDPEF acts as a QR2 inhibitor, mitigating paraquat-induced oxidative stress, cell death, and mortality in vivo. Its efficacy is linked to the suppression of malondialdehyde accumulation, a marker of lipid peroxidation .
- Structural Advantage : The extended aromatic system (dipyridopyrrolizinyl group) enhances binding affinity to QR2, a feature absent in N-(4'-chloro-4-biphenylyl)-2-furamide. This suggests that bulky substituents improve enzyme inhibition.
N-{((2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide
- Metabolic Role : Identified as a differential metabolite (log2FC = 2.68) in metabolic profiling studies. Its bicyclic amine substituent may influence bioavailability and receptor interactions compared to the biphenylyl group in this compound .
Substituent Effects on Physicochemical Properties
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]-2-furamide
- Polarity: The diethylamino group increases solubility in polar solvents, while the chloro-methylphenoxy moiety enhances lipophilicity. This balance improves membrane permeability, a critical factor for in vivo efficacy .
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide
- The morpholinyl group contributes to hydrogen bonding, aiding crystallinity .
Role in Catalysis and Stability
2-Furonitrile vs. 2-Cyanopyridine in DMC Synthesis
- This highlights the importance of electron-withdrawing groups (e.g., nitrile) in catalytic systems .
- Stability: Methanolysis of 2-furamide derivatives is suppressed under reaction conditions, indicating that the amide group in this compound may offer similar stability advantages in synthetic applications .
Anti-Hyperlipidemic Activity of Benzoylphenyl-Furamides
N-(Benzoylphenyl)-5-methyl-2-furamides (4a–4c)
- Activity : These derivatives reduce plasma cholesterol and triglycerides in hyperlipidemic models. The 4-benzoylphenyl isomer (4a) shows the highest efficacy, emphasizing the role of substituent positioning in biological activity .
- SAR Insight : The chloro substituent in this compound may similarly enhance lipid-lowering effects by modulating electron density or steric interactions with target enzymes.
Data Tables Summarizing Key Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
